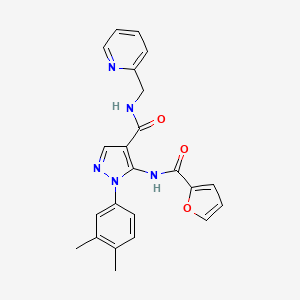![molecular formula C17H13F3N2O2 B3530540 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B3530540.png)
3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one
Descripción general
Descripción
3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes both hydroxyphenyl and trifluoromethylphenyl groups, making it a valuable subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. This is followed by cyclization and reduction steps to form the dihydropyrimidinone core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone ring, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, imparts stability and resistance to degradation, making it valuable for various applications.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-hydroxyphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the trifluoromethyl group, making it less lipophilic.
3-(2-hydroxyphenyl)-6-[4-(methyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and reactivity.
3-(2-hydroxyphenyl)-6-[4-(chloromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one: The chloromethyl group imparts different electronic properties compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-2(1H)-one makes it unique among similar compounds. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable candidate for various scientific and industrial applications.
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-6-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)12-7-5-11(6-8-12)13-9-10-22(16(24)21-13)14-3-1-2-4-15(14)23/h1-9,23H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNNCKCYBYCRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-N,7-N-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B3530461.png)
![ethyl 4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate](/img/structure/B3530484.png)

![N-[(5-bromopyridin-2-yl)carbamoyl]-4-chlorobenzamide](/img/structure/B3530503.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B3530511.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B3530518.png)
![N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B3530525.png)
![4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3530527.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3530533.png)
![7-methoxy-8-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3530538.png)
![(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3530548.png)


![5-[(3-PHENOXYPHENYL)METHYLENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE](/img/structure/B3530591.png)
